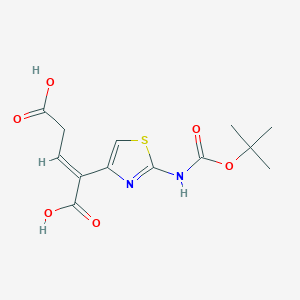

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a chemical compound with diverse therapeutic applications in diabetes, cancer, and HIV, and is a crucial building block in glycomics research .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose has been described in several studies . For instance, one protocol describes the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose has been studied in several papers . The structure and reactivity of this compound unlock unparalleled opportunities for synthesizing complex carbohydrates .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose have been studied . For example, one study discusses the inhibitory activity of compounds against some typical bacterial and fungal strains .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a white crystalline solid . It is soluble in methanol, ethanol, diethylether, acetone, dichloromethane, chloroform, tetrahydrofuran, benzene, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Preparation of Acyl-Gluco-, Galacto- and Mannopyranoses

- Scientific Field : Organic Chemistry

- Application Summary : 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used in the preparation of acyl-gluco-, galacto-, and mannopyranoses .

- Method of Application : The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .

- Results or Outcomes : The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Fabrication of PLGA Nanoparticles

- Scientific Field : Biomedical Engineering

- Application Summary : 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .

- Method of Application : Two methods for fabricating 2,3,4,6-tetra-O-acetyl-D-glucopyranose-loaded PLGA nanoparticles are investigated: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes : The nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Organic Condensation Reagent

- Scientific Field : Organic Chemistry

- Application Summary : 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Chiral Derivatization Reagent

- Scientific Field : Analytical Chemistry

- Application Summary : 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .

- Method of Application : It may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

Fabrication of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles

- Scientific Field : Biomedical Engineering

- Application Summary : 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used in the fabrication of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles .

- Method of Application : Two methods for fabricating Ac42AzGlc-loaded PLGA nanoparticles are investigated: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Synthesis of Quinoline-Based Glycoconjugates

- Scientific Field : Organic Chemistry

- Application Summary : Propargyl glucopyranoside, which can be derived from 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d

- Scientific Field : Organic Chemistry

- Application Summary : Glucosamines can also serve as useful chirons. Consequently, synthetic derivatizations that may have diverse applications are of value, and the conversion of the 2-amino group into a 2-azido group is a widely useful transformation .

Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d

Zukünftige Richtungen

The future directions of research involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are promising. It is a valuable intermediate towards the synthesis of heparin-like GAGs and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . Its potential applications in diabetes, cancer, and HIV treatment are also being explored .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-D-glucopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)